2,5-Bis(trifluoromethyl)aniline

Physical Organic Chemistry Nucleophilicity Amine Basicity

2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8) is a fluorinated aromatic amine characterized by two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the aniline ring. This substitution pattern confers unique electronic properties, including a markedly reduced pKa of 0.24±0.10 (predicted) compared to unsubstituted aniline (pKa ~4.6).

Molecular Formula C8H5F6N
Molecular Weight 229.12 g/mol
CAS No. 328-93-8
Cat. No. B140203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethyl)aniline
CAS328-93-8
Synonymsα,α,α,α’,α’,α’-Hexafluoro-2,5-xylidine;  2,5-Bis(trifluoromethyl)benzenamine;  2,5-Di(trifluoromethyl)aniline; 
Molecular FormulaC8H5F6N
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2
InChIKeyXWMVIJUAZAEWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8): A Critical Fluorinated Aniline Intermediate for Pharmaceutical and Agrochemical Synthesis


2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8) is a fluorinated aromatic amine characterized by two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the aniline ring . This substitution pattern confers unique electronic properties, including a markedly reduced pKa of 0.24±0.10 (predicted) compared to unsubstituted aniline (pKa ~4.6) . The compound is a key intermediate in the synthesis of the 5α-reductase inhibitor Dutasteride and serves as a versatile building block for introducing trifluoromethyl groups into pharmaceuticals and agrochemicals [1]. Commercial availability typically ranges from 98% to ≥99% purity, with density 1.467 g/mL at 25°C and boiling point 70-71°C at 15 mmHg .

Why 2,5-Bis(trifluoromethyl)aniline Cannot Be Substituted with Other Bis(trifluoromethyl)aniline Isomers


The substitution pattern of trifluoromethyl groups on the aniline ring profoundly influences the compound's electronic environment, reactivity, and physical properties, rendering isomers non-interchangeable in synthetic applications. The 2,5-isomer exhibits a distinct combination of steric and electronic effects due to the para-like relationship of its substituents, which modulates the nucleophilicity of the amine group differently than the 2,4-, 3,4-, or 3,5-isomers [1]. This specificity is critical in reactions such as amide coupling, where the yield and purity of the final product are highly dependent on the aniline's electronic character [2]. Furthermore, the 2,5-isomer is specifically required as a building block for the active pharmaceutical ingredient Dutasteride and its related impurities, a role that cannot be fulfilled by other positional isomers [3].

Quantitative Differentiation Evidence for 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8)


2,5-Isomer Exhibits Distinct pKa and Basicity Compared to 3,5-Isomer

The 2,5-isomer displays a predicted pKa of 0.24±0.10, which is significantly lower than the predicted pKa of approximately 2.15±0.10 for the 3,5-isomer [1]. This difference in basicity directly reflects the stronger electron-withdrawing effect exerted by the trifluoromethyl groups in the 2,5-arrangement, rendering the amine group considerably less nucleophilic [1].

Physical Organic Chemistry Nucleophilicity Amine Basicity

Nucleophilic Reactivity of 2,5-Isomer Impacts Amide Coupling Yield vs. Unsubstituted Aniline

The electron-withdrawing nature of the 2,5-bis(trifluoromethyl)phenyl group dramatically reduces the nucleophilicity of the aniline nitrogen. In a traditional amide coupling reaction for the synthesis of a Dutasteride intermediate, the use of 2,5-bis(trifluoromethyl)aniline resulted in a molar yield of only approximately 51.73% (86% weight yield) due to its weak nucleophilic attack on an acid chloride [1]. In contrast, unsubstituted aniline, which is significantly more nucleophilic (pKa ~4.6), typically reacts with acid chlorides rapidly and in high yield under similar conditions, serving as a class-level baseline for comparison.

Synthetic Methodology Amide Bond Formation Process Chemistry

Melting Point Distinguishes 2,5-Isomer from 2,4- and 3,5-Isomers

The 2,5-isomer is a liquid at room temperature with a reported boiling point of 70-71°C at 15 mmHg, while the 2,4-isomer is also a liquid (boiling point 50°C at 0.4 mmHg) and the 3,5-isomer is typically a low-melting solid [1]. These differing physical states have direct implications for handling, purification, and formulation processes.

Physical Properties Crystallinity Formulation

Exclusive Use as Key Intermediate in Dutasteride Synthesis

2,5-Bis(trifluoromethyl)aniline is the specific amine component in the synthesis of Dutasteride, a dual 5α-reductase inhibitor used for benign prostatic hyperplasia [1]. Patent literature explicitly details the condensation of 2,5-bis(trifluoromethyl)aniline with an activated steroid carboxylic acid derivative to form the final amide bond in Dutasteride [2]. The 2,4-, 3,4-, and 3,5-isomers are not reported to yield active pharmaceutical ingredients in this class.

Pharmaceutical Chemistry API Synthesis 5α-Reductase Inhibitors

Optimal Application Scenarios for 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8) Based on Differentiation Evidence


Synthesis of Dutasteride and Related 5α-Reductase Inhibitor APIs

2,5-Bis(trifluoromethyl)aniline is the indispensable amine coupling partner for the commercial production of Dutasteride, as validated by multiple patents . Its unique electronic profile, characterized by a low pKa of 0.24, dictates the need for specialized coupling conditions to overcome its weak nucleophilicity and achieve acceptable yields [1]. This scenario is non-substitutable; any process for Dutasteride must use this specific isomer.

Development of Fluorinated Agrochemicals Requiring Enhanced Metabolic Stability

The 2,5-bis(trifluoromethyl)phenyl group is a privileged motif for introducing metabolic stability and lipophilicity into agrochemical leads . The distinct electronic and steric environment of the 2,5-isomer, compared to its 3,5- or 2,4-counterparts, can lead to divergent biological activity and selectivity profiles. This isomer should be prioritized when the target compound requires a specific substitution pattern for optimal target binding.

Synthesis of Specialty Polymers and Materials with High Thermal/Chemical Resistance

The strong electron-withdrawing nature of the 2,5-bis(trifluoromethyl)phenyl group makes this aniline a valuable monomer or end-cap for polymers requiring enhanced thermal stability and chemical inertness . The liquid physical state of the 2,5-isomer (bp 70-71°C at 15 mmHg) offers distinct handling advantages over solid isomers for continuous flow or melt-phase polymerization processes.

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